REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)=[N:6][CH:5]=[CH:4][N:3]=1.Cl>CC(C)=O>[Cl:1][C:2]1[C:7]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)=[N:6][CH:5]=[CH:4][N:3]=1
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Name
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2-Chloro-3-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazine
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Quantity
|
0.29 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CN=C1C1CCC2(OCCO2)CC1
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Name
|
|
Quantity
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8 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The acetone was removed under vacuum
|
Type
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ADDITION
|
Details
|
the solution was then diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
This mixture was transferred to a reparatory funnel
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Type
|
WASH
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Details
|
washed with sat. aqueous sodium bicarbonate (1×), brine (1×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)C1CCC(CC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |